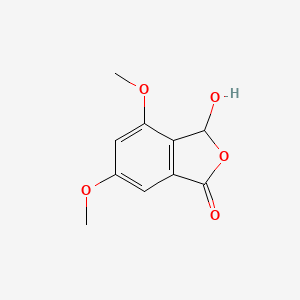![molecular formula C10H12O5 B1253983 [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique molecular structure, which includes a pyran ring and an oxirane ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate typically involves the use of specific stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of epoxidation reactions to form the oxirane ring, followed by acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using Aspergillus nidulans, where the fungus is cultured under controlled conditions to produce the desired compound. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate can undergo several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and the behavior of oxirane and pyran rings.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antifungal agents.
Mecanismo De Acción
The mechanism of action of [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of essential biological processes, contributing to its antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate can be compared with other similar compounds, such as:
(2R,3S)-2-ethyl-3-methyloxirane: Similar in structure but lacks the pyran ring and acetate group.
6,7-epoxy-4,5-dihydroxy-2-octenoic acid delta-lactone acetate: Contains similar functional groups but differs in the overall structure and ring systems.
The uniqueness of this compound lies in its combination of the oxirane and pyran rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5?,7-,9?,10+/m0/s1 |
Clave InChI |
SPKNARKFCOPTSY-BFDSQEERSA-N |
SMILES isomérico |
CC1C(O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C |
SMILES canónico |
CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C |
Sinónimos |
asperlin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)
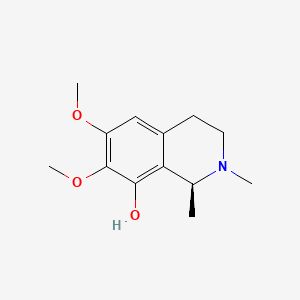

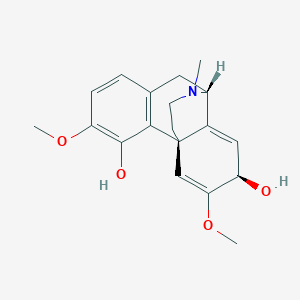
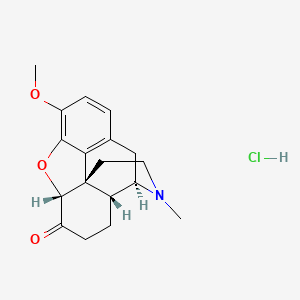
![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)
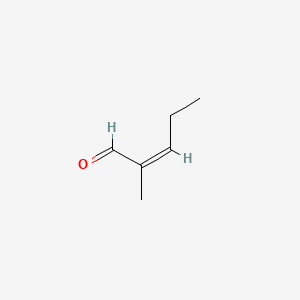
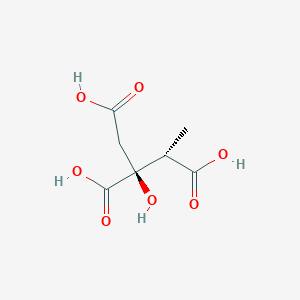

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)

